Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) is a synthetic dipeptide sweetener widely recognized for its intensely sweet taste. [] Discovered in 1965, its use as an artificial sweetener in various food and beverage products quickly gained popularity due to its low calorie content compared to sucrose. [, ] Aspartame plays a significant role in scientific research, particularly in areas such as food science, biochemistry, and analytical chemistry. Its unique properties make it valuable for studying taste perception, investigating metabolic pathways, and developing analytical methods.
Aspartame is produced through a multi-step synthesis process that involves coupling L-phenylalanine with L-aspartic acid. One common method involves protecting the amino group of L-phenylalanine with a suitable protecting group, followed by activating the carboxylic acid group of L-aspartic acid. [] The protected L-phenylalanine is then reacted with the activated L-aspartic acid to form the dipeptide bond. Subsequent deprotection and esterification steps yield aspartame. []
Aspartame undergoes hydrolysis in acidic or basic conditions, breaking down into its constituent amino acids and methanol. [] This hydrolysis is accelerated at elevated temperatures. [] In the presence of reducing sugars, aspartame can participate in Maillard reactions, leading to the formation of flavor compounds and brown pigments. []
Aspartame is a white, odorless, crystalline powder with a molecular weight of 294.3 g/mol. [] It is approximately 200 times sweeter than sucrose. [, ] Aspartame is sparingly soluble in water and has a melting point of approximately 246-247 °C. [] It is relatively stable under dry conditions but degrades in the presence of moisture or heat. []
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